molecular formula C13H14BrNO B15334584 N-Pivaloyl-4-bromoindole

N-Pivaloyl-4-bromoindole

Katalognummer: B15334584
Molekulargewicht: 280.16 g/mol
InChI-Schlüssel: TUCSLJFSOTXKRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Pivaloyl-4-bromoindole: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a pivaloyl group attached to the nitrogen atom of the indole ring and a bromine atom at the 4-position of the indole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Pivaloyl-4-bromoindole typically involves the reaction of 4-bromoindole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: N-Pivaloyl-4-bromoindole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: N-Pivaloyl-4-bromoindole is used as a building block in organic synthesis to create more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They are investigated for their anticancer, antiviral, and antimicrobial activities. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties enable the development of materials with specific characteristics .

Wirkmechanismus

The mechanism of action of N-Pivaloyl-4-bromoindole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pivaloyl group and bromine atom contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-Pivaloyl-4-bromoindole’s unique combination of the pivaloyl group and bromine atom at specific positions on the indole ring imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C13H14BrNO

Molekulargewicht

280.16 g/mol

IUPAC-Name

1-(4-bromoindol-1-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C13H14BrNO/c1-13(2,3)12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3

InChI-Schlüssel

TUCSLJFSOTXKRX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)N1C=CC2=C1C=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.